"Isopropyl-pyridin-3-YL-amine dihydrochloride chemical properties"
"Isopropyl-pyridin-3-YL-amine dihydrochloride chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Isopropyl-pyridin-3-YL-amine Dihydrochloride
Introduction
Isopropyl-pyridin-3-YL-amine dihydrochloride (CAS No: 32405-76-8) is a substituted aminopyridine derivative. While specific, in-depth research on this particular molecule is not extensively published, its chemical identity is established.[1] This guide provides a comprehensive technical overview of its core chemical properties, leveraging established principles of pyridine chemistry and data from its parent compound, 3-aminopyridine. The addition of an isopropyl group to the 3-amino position and the formation of a dihydrochloride salt significantly influence the molecule's physicochemical properties, reactivity, and potential applications.
This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, reactivity, and potential utility of this compound. By grounding our analysis in the well-documented behavior of related structures, we can construct a robust and scientifically sound profile of Isopropyl-pyridin-3-YL-amine dihydrochloride.
Physicochemical Properties
The introduction of an N-isopropyl group and conversion to a dihydrochloride salt fundamentally alters the properties of the 3-aminopyridine core. The salt formation is a key feature, arising from the basicity of both the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. This dual protonation enhances aqueous solubility, a critical factor in many pharmaceutical and research applications.
Below is a table summarizing the known and predicted properties of Isopropyl-pyridin-3-YL-amine dihydrochloride, with data for the parent compound, 3-aminopyridine, provided for comparison.
| Property | Isopropyl-pyridin-3-YL-amine Dihydrochloride | 3-Aminopyridine (Parent Compound) | Justification for Predicted Values |
| Molecular Formula | C₈H₁₄Cl₂N₂ | C₅H₆N₂ | Based on the structure of the dihydrochloride salt. |
| Molecular Weight | 209.12 g/mol | 94.11 g/mol [2] | Calculated from the molecular formula. |
| CAS Number | 32405-76-8[1] | 462-08-8[2] | |
| Appearance | White to off-white crystalline solid (Predicted) | White crystalline solid[3] | Amine salts are typically crystalline solids. |
| Boiling Point | 237.8±13.0 °C (Predicted for free base)[1] | 252 °C[2] | The salt will decompose at high temperatures. The prediction is for the free base. |
| Melting Point | Not available | ~64.5 °C[2] | Expected to be significantly higher than the free base due to ionic nature. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (Predicted) | Soluble in water, alcohol, and benzene.[3][4] | Dihydrochloride salts exhibit high polarity and readily form hydrogen bonds with protic solvents. |
| pKa | 5.94±0.11 (Predicted)[1] | Not specified, but basic | This predicted pKa likely corresponds to the pyridine ring nitrogen, which is a key site of protonation. |
| Density | 1.005±0.06 g/cm³ (Predicted for free base)[1] | Not specified |
Synthesis and Characterization
The synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride is a two-step process: first, the synthesis of the free base, N-isopropylpyridin-3-amine, followed by its conversion to the dihydrochloride salt.
Proposed Synthetic Pathway
A logical and efficient method for synthesizing the free base is the reductive amination of 3-aminopyridine with acetone. This well-established reaction involves the formation of an imine intermediate, which is then reduced in situ to the secondary amine. The subsequent salt formation is a straightforward acid-base reaction.
Caption: Proposed two-step synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride.
Experimental Protocols
Protocol 1: Synthesis of N-isopropylpyridin-3-amine (Free Base)
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Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloroethane) in a round-bottom flask, add acetone (1.2 eq).
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Formation of Isopropyl-pyridin-3-YL-amine Dihydrochloride
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Dissolution: Dissolve the purified N-isopropylpyridin-3-amine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or methanol.
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Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (2.2 eq, e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
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Precipitation: The dihydrochloride salt should precipitate out of the solution. Stir the resulting slurry for 1-2 hours at 0°C to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration.
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Washing and Drying: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and solvent. Dry the product under vacuum to yield the final Isopropyl-pyridin-3-YL-amine dihydrochloride.[5][6]
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect to see a doublet and a septet in the aliphatic region corresponding to the methyl and methine protons of the isopropyl group, respectively. Aromatic protons on the pyridine ring will appear as distinct multiplets. The N-H protons will likely appear as broad singlets, and their chemical shift will be concentration-dependent.
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¹³C NMR: The spectrum will show characteristic peaks for the two distinct carbons of the isopropyl group and the five carbons of the pyridine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak corresponding to the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the secondary amine and the pyridinium ion, C-H stretches for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.[7]
-
Elemental Analysis: Combustion analysis should confirm the calculated elemental composition (C, H, N, Cl) for the C₈H₁₄Cl₂N₂ formula, providing definitive proof of the dihydrochloride salt's stoichiometry.
Chemical Reactivity and Stability
The chemical behavior of Isopropyl-pyridin-3-YL-amine dihydrochloride is dictated by the interplay between the aromatic pyridine ring and the secondary amino group, as well as its nature as a salt.
Basicity and Protonation
The molecule possesses two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The pyridine nitrogen's lone pair is in an sp² hybrid orbital and is available for protonation. The secondary amine's lone pair is in an sp³ hybrid orbital. Both are readily protonated by a strong acid like HCl, leading to the formation of a stable dihydrochloride salt.
Caption: The two basic nitrogen atoms are protonated to form the dihydrochloride salt.
Reactivity of the Pyridine Ring
Like other pyridine derivatives, the ring is generally susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions.[8] However, the presence of the protonated amino group at the C-3 position will act as a deactivating group, making electrophilic substitution difficult. The dihydrochloride salt form is generally stable under normal storage conditions (sealed, dry, room temperature).[1]
Potential Applications in Research and Drug Development
While this specific molecule may not have documented applications, its structural motifs are highly relevant in medicinal chemistry.
-
Scaffold for Drug Discovery: 3-aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties.[2] They serve as valuable starting materials for more complex pharmaceutical agents. The pyridine scaffold is common in drug design due to its ability to improve water solubility and act as a hydrogen bond acceptor.[8]
-
Modulation of Physicochemical Properties: The N-isopropyl group increases the lipophilicity of the 3-aminopyridine core compared to the parent amine. This modification can be crucial for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile, potentially improving metabolic stability and cell permeability.[9]
-
Intermediate for Complex Synthesis: Substituted aminopyridines are key intermediates in the synthesis of targeted therapeutics. For instance, 2-isopropyl-4-methylpyridin-3-amine is a critical building block for KRAS G12C inhibitors used in cancer therapy.[10][11] By analogy, Isopropyl-pyridin-3-YL-amine could serve as a valuable intermediate for novel kinase inhibitors or other complex molecular targets.
Conclusion
Isopropyl-pyridin-3-YL-amine dihydrochloride is a derivative of 3-aminopyridine with modified physicochemical properties due to N-alkylation and salt formation. While direct experimental data is limited, a comprehensive understanding of its chemical nature can be reliably extrapolated from the well-established chemistry of aminopyridines. Its synthesis is achievable through standard organic chemistry methods like reductive amination, and its structure can be confirmed with modern analytical techniques. The dual basicity leading to a stable dihydrochloride salt and the potential for this scaffold to be used in medicinal chemistry make it a compound of interest for researchers and drug development professionals. This guide provides a foundational understanding to facilitate its synthesis, handling, and exploration in future research endeavors.
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